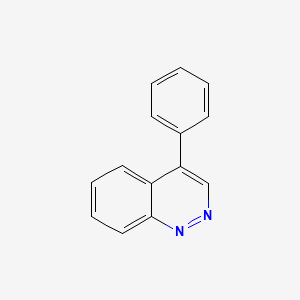

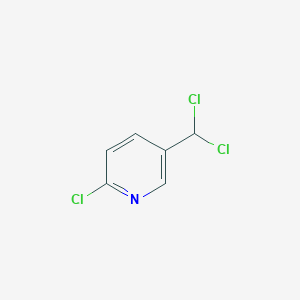

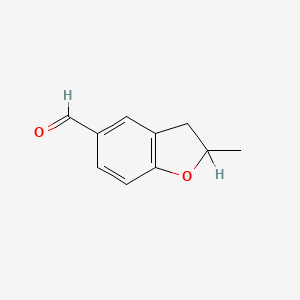

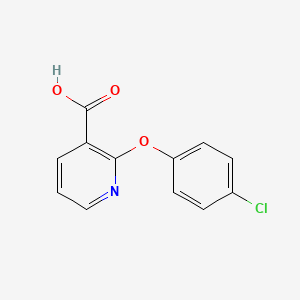

![molecular formula C14H19N3O B1297182 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one CAS No. 438621-58-0](/img/structure/B1297182.png)

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one” is a chemical compound with the CAS Number: 170921-48-9 . It has a molecular weight of 245.32 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H19N3O/c18-13-14 (16-11-15-13)6-8-17 (9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2, (H,15,18) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 245.32 .Aplicaciones Científicas De Investigación

Application in Cancer Research

- Scientific Field : Oncology

- Summary of Application : This compound has been studied for its potential activity as an inhibitor of PC3 prostatic tumor cells . The research is based on a molecular docking study and some biological assays to demonstrate the molecule’s effect on tumor cells migration and invasion .

- Methods of Application : The study involved a molecular docking study and some biological assays .

- Results or Outcomes : The results of the study are very interesting and suggest that triazaspirane conformers could potentially inhibit PC3 prostatic tumor cells .

Application in Gastroenterology

- Scientific Field : Gastroenterology

- Summary of Application : A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one, which includes “8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one”, was synthesized and their activity as new anti-ulcer agents was investigated in vivo .

- Methods of Application : The compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .

- Results or Outcomes : The compounds were found to possess anti-ulcer activity comparable with that of omeprazole .

Application in Necroptosis Inhibition

- Scientific Field : Cell Biology

- Summary of Application : This compound has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

- Methods of Application : The study involved a screening process that identified this compound as a promising RIPK1 inhibitor. A molecular docking analysis was conducted to understand the interaction between the compound and RIPK1 .

- Results or Outcomes : The benzyl groups of the compound are suggested to be inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Application in Synthesis of Spirohydantoins

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application in Necroptosis Inhibition

- Scientific Field : Cell Biology

- Summary of Application : This compound has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

- Methods of Application : The study involved a screening process that identified this compound as a promising RIPK1 inhibitor. A molecular docking analysis was conducted to understand the interaction between the compound and RIPK1 .

- Results or Outcomes : The benzyl groups of the compound are suggested to be inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Application in Synthesis of Spirohydantoins

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-benzyl-1,3,8-triazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c18-13-15-11-14(16-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIILOBDVULJBMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)